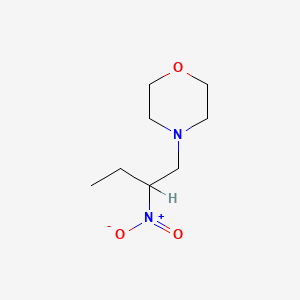

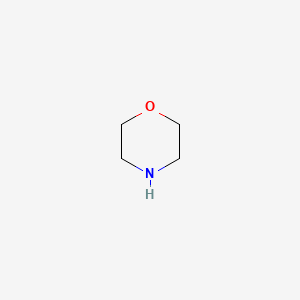

4-(2-Nitrobutyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-nitrobutyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-2-8(10(11)12)7-9-3-5-13-6-4-9/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHVWDKJTDUZRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1CCOCC1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5032527 | |

| Record name | 4-(2-Nitrobutyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

76% active ingredient of Bioban P-147; [Reference #1] | |

| Record name | 4-(2-Nitrobutyl)morpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11441 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2224-44-4 | |

| Record name | 4-(2-Nitrobutyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2224-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Nitrobutyl)morpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Nitrobutyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-nitrobutyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-NITROBUTYL)MORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/852181O40H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the CAS number for 4-(2-Nitrobutyl)morpholine

CAS Number: 2224-44-4

This technical guide provides a comprehensive overview of 4-(2-Nitrobutyl)morpholine, a versatile nitroalkane with significant applications as a biocide. This document is intended for researchers, scientists, and professionals in drug development and industrial microbiology, presenting key chemical data, synthesis methodologies, and analytical procedures.

Chemical and Physical Properties

4-(2-Nitrobutyl)morpholine is a morpholine derivative characterized by a nitrobutyl group attached to the nitrogen atom.[1][2] This structure imparts properties that make it an effective antimicrobial agent.[1][2]

| Property | Value | Source |

| CAS Number | 2224-44-4 | [1][3][4] |

| Molecular Formula | C₈H₁₆N₂O₃ | [1] |

| Molecular Weight | 188.22 g/mol | [1][3] |

| IUPAC Name | 4-(2-nitrobutyl)morpholine | [1] |

| Synonyms | N-(2-Nitrobutyl)morpholine, Bioban P-1487 (in mixtures) | [4][5] |

| Physical Description | Yellow to brown liquid with a mild fishy odor. Often a component of commercial mixtures. | |

| Solubility | Soluble in various organic solvents. |

Synthesis of 4-(2-Nitrobutyl)morpholine

The synthesis of 4-(2-Nitrobutyl)morpholine can be achieved through several established routes in organic chemistry, primarily leveraging the reactivity of nitroalkanes.

Nitro-Mannich Reaction

A prominent method for the synthesis of 4-(2-Nitrobutyl)morpholine is the Nitro-Mannich reaction.[3] This reaction involves the condensation of a nitroalkane with formaldehyde and a secondary amine, in this case, morpholine.

Reaction Scheme:

Figure 1: General workflow for the Nitro-Mannich synthesis of 4-(2-Nitrobutyl)morpholine.

Experimental Protocol (Generalized):

A detailed experimental protocol for the Nitro-Mannich synthesis of 4-(2-Nitrobutyl)morpholine is described in U.S. Patent 4,607,036 A.[2] The general procedure involves the reaction of 1-nitropropane, morpholine, and formaldehyde.[2]

-

Reaction Setup: A reaction vessel is charged with 1-nitropropane and morpholine.

-

Reagent Addition: Formaldehyde is added portion-wise to the reaction mixture.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature and may require stirring for a specified period to ensure completion.

-

Work-up and Purification: The reaction mixture is then subjected to a work-up procedure, which may include extraction and washing steps to remove unreacted starting materials and byproducts. Final purification of the product is often achieved by distillation.

N-Alkylation of Morpholine

An alternative synthetic approach is the N-alkylation of morpholine with a suitable 2-nitrobutyl precursor, such as 2-nitrobutyl chloride.[3] This method relies on the nucleophilic character of the secondary amine in morpholine.

Reaction Scheme:

Figure 2: N-Alkylation pathway for the synthesis of 4-(2-Nitrobutyl)morpholine.

Experimental Protocol (Generalized):

-

Reaction Setup: Morpholine is dissolved in a suitable solvent in a reaction flask.

-

Reagent Addition: The 2-nitrobutyl halide is added to the morpholine solution, often in the presence of a base to neutralize the hydrohalic acid formed during the reaction.

-

Reaction Conditions: The reaction mixture is typically heated and stirred for a sufficient time to drive the reaction to completion.

-

Work-up and Purification: The work-up involves removing the salt byproduct by filtration, followed by removal of the solvent. The crude product is then purified, commonly by distillation under reduced pressure.

Analytical Characterization

The identity and purity of 4-(2-Nitrobutyl)morpholine are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of 4-(2-Nitrobutyl)morpholine, allowing for both separation from impurities and structural confirmation.

Experimental Protocol (Generalized):

-

Sample Preparation: The sample is diluted in a suitable volatile solvent.

-

GC Separation: An aliquot of the prepared sample is injected into a gas chromatograph equipped with an appropriate capillary column. The oven temperature is programmed to ramp up to ensure the separation of components based on their boiling points and interactions with the stationary phase.

-

MS Detection: The eluting compounds are introduced into a mass spectrometer. Mass spectra are recorded, providing information on the molecular weight and fragmentation pattern of the analyte.

| Analytical Parameter | Observation |

| Molecular Ion Peak (M+) | m/z 188 |

| Key Fragmentation Ion | m/z 142 (Loss of NO₂) |

| Key Fragmentation Ion | m/z 87 (Cleavage of the morpholine ring) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of 4-(2-Nitrobutyl)morpholine.

Experimental Protocol (Generalized):

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Spectral Analysis: The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the molecular structure.

| Molecular Moiety | Proton Type | ¹H Chemical Shift (δ, ppm) |

| Morpholine Ring | Axial CH₂-O | 3.6 – 3.8 |

| Equatorial CH₂-N | 2.4 – 2.6 | |

| Nitrobutyl Chain | CH₂-CH₂ | 1.2 – 1.5 |

| CH₂-NO₂ | 4.1 – 4.3 |

Biological Activity and Applications

4-(2-Nitrobutyl)morpholine is primarily recognized for its broad-spectrum antimicrobial activity.[2] It is a key active ingredient in industrial biocides, such as Bioban P-1487, used to control the growth of bacteria and fungi in various applications.[4][5] These applications include metalworking fluids, cooling water systems, and fuel preservation.[5] The biological activity is attributed to the interaction of both the morpholine and nitro groups with microbial molecules.[3] The nitro group can be reduced to form reactive intermediates that can interact with proteins and nucleic acids.[3]

Signaling Pathways and Mechanism of Action

Detailed information on the specific signaling pathways modulated by 4-(2-Nitrobutyl)morpholine in microbial or mammalian cells is not extensively available in the public scientific literature. Its mechanism of action is generally understood to be related to its ability to release formaldehyde and its nitro group's reactivity, leading to non-specific disruption of cellular functions in microorganisms. Further research is required to elucidate its precise molecular targets and signaling effects.

Due to the lack of specific, publicly available data on the signaling pathways of 4-(2-Nitrobutyl)morpholine, a corresponding diagram cannot be provided at this time.

Safety and Handling

4-(2-Nitrobutyl)morpholine is classified as harmful if swallowed and can cause skin and eye irritation.[2] It is also a known skin sensitizer.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. 4-(2-Nitrobutyl)morpholine | C8H16N2O3 | CID 62440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4607036A - Preservative compositions employing anti-microbial morpholine derivatives - Google Patents [patents.google.com]

- 3. 4-(2-Nitrobutyl)morpholine | 2224-44-4 | Benchchem [benchchem.com]

- 4. 4-(2-Nitrobutyl)morpholine - Hazardous Agents | Haz-Map [haz-map.com]

- 5. dormer.com [dormer.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Nitrobutyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 4-(2-Nitrobutyl)morpholine. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who are interested in this compound. This document includes a summary of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and visualizations of key chemical processes. 4-(2-Nitrobutyl)morpholine, a morpholine derivative, is recognized for its role as an antimicrobial agent and as a potential allergen.[1] It is a component of industrial biocides such as Bioban P-1487.[2][3] The information presented herein has been compiled from various scientific sources to ensure a thorough and accurate representation of the current knowledge on this compound.

Physicochemical Properties

4-(2-Nitrobutyl)morpholine is a morpholine substituted at the nitrogen atom with a 2-nitrobutyl group.[1][4] Its chemical structure and key identifying information are presented below.

Table 1: Chemical Identification of 4-(2-Nitrobutyl)morpholine

| Identifier | Value |

| CAS Number | 2224-44-4[5] |

| Molecular Formula | C₈H₁₆N₂O₃[1] |

| Molecular Weight | 188.22 g/mol [1][5] |

| IUPAC Name | 4-(2-nitrobutyl)morpholine[1] |

| Canonical SMILES | CCC(CN1CCOCC1)--INVALID-LINK--[O-][1] |

| InChI Key | GQHVWDKJTDUZRP-UHFFFAOYSA-N[5] |

| Synonyms | N-(2-Nitrobutyl)morpholine, Vancide 40, Vancide F 5386[3] |

A summary of the available physical and chemical properties of 4-(2-Nitrobutyl)morpholine is provided in Table 2. It is important to note that some of these values are estimates and should be considered as such.

Table 2: Physicochemical Data of 4-(2-Nitrobutyl)morpholine

| Property | Value | Source |

| Boiling Point | 323.23°C (rough estimate) | [6] |

| Density | 1.1793 (rough estimate) | [6] |

| Refractive Index | 1.4500 (estimate) | [6] |

| pKa | 8.30 ± 0.10 (Predicted) | [6] |

| Topological Polar Surface Area | 58.3 Ų | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

Experimental Protocols

Synthesis of 4-(2-Nitrobutyl)morpholine via Nitro-Mannich Reaction

The Nitro-Mannich reaction is a prominent method for the synthesis of 4-(2-Nitrobutyl)morpholine.[5] This reaction involves the condensation of 1-nitropropane, morpholine, and formaldehyde.[2][5]

Reactants:

-

1-Nitropropane

-

Morpholine

-

Formaldehyde

Protocol:

-

To a reaction vessel, add 1-nitropropane and morpholine in a 1:1 molar ratio.[5]

-

Heat the mixture to a temperature of 55-60°C.[5]

-

Gradually add formaldehyde to the reaction mixture over a period of two hours.[5] The reaction is typically conducted under neat conditions (without a solvent).[5]

-

Maintain the reaction temperature at 55-60°C and stir for an additional 3 hours to ensure the completion of the reaction.[7]

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture onto crushed ice with stirring.[7]

-

The crude product can be purified by vacuum distillation to remove any unreacted starting materials and byproducts.[2]

Below is a diagram illustrating the synthesis workflow.

Alternative Synthesis: N-Alkylation of Morpholine

An alternative synthetic route is the N-alkylation of morpholine with a suitable 2-nitrobutyl precursor, such as 2-nitrobutyl chloride.[5] This method leverages the nucleophilicity of the nitrogen atom in the morpholine ring to displace a leaving group.[5]

Reactants:

-

Morpholine

-

2-Nitrobutyl chloride

-

A suitable base (e.g., triethylamine)

-

A suitable solvent (e.g., benzene)

Protocol:

-

Dissolve morpholine and 2-nitrobutyl chloride in a suitable solvent such as benzene in a reaction flask.

-

Add a base, for example, triethylamine, to the mixture to act as a catalyst and to neutralize the acid formed during the reaction.[7]

-

Reflux the reaction mixture for several hours until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove any precipitated salts.

-

The solvent is then removed under reduced pressure.

-

The resulting crude product is purified, for instance, by column chromatography or vacuum distillation, to yield pure 4-(2-Nitrobutyl)morpholine.

Analytical Characterization

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 4-(2-Nitrobutyl)morpholine.[5]

Sample Preparation:

For analysis in industrial fluids, a liquid-liquid extraction may be necessary to isolate the compound from interfering substances.[5]

Instrumentation and Conditions (General for Morpholine Derivatives):

-

Gas Chromatograph: Agilent 7890A GC or equivalent.[8]

-

Mass Spectrometer: Agilent 5975C MSD or equivalent.[8]

-

Column: A suitable capillary column, such as a C18 column, can be used.[5]

-

Carrier Gas: Helium at a constant flow rate.[8]

-

Injector Temperature: 250 °C.[8]

-

Oven Temperature Program:

-

Mass Spectrometer Conditions:

In mass spectrometry, 4-(2-Nitrobutyl)morpholine is expected to show a molecular ion peak (M+) at an m/z of 188, corresponding to its molecular weight.[5] A characteristic fragmentation pattern includes the loss of the nitro group (NO₂), resulting in a fragment at m/z 142, and cleavage of the morpholine ring, producing a fragment at m/z 87.[5]

NMR spectroscopy is essential for the structural elucidation of 4-(2-Nitrobutyl)morpholine.[5]

Sample Preparation:

-

Dissolve 5-30 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy: The proton NMR spectrum will confirm the arrangement of hydrogen atoms. Distinct signals for the protons on the morpholine ring and the nitrobutyl chain are expected.[5]

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton.[5] Each unique carbon atom in the molecule will produce a distinct signal, confirming the presence of both the morpholine and nitrobutyl moieties.[5] The expected chemical shift ranges are as follows:

-

Morpholine Ring (N-CH₂): 45 – 50 ppm[5]

-

Morpholine Ring (O-CH₂): 65 – 70 ppm[5]

-

Nitrobutyl Chain (CH₂): 25 – 30 ppm[5]

-

Nitrobutyl Chain (C-NO₂): 75 – 80 ppm[5]

Chemical Reactivity and Potential Applications

Reduction of the Nitro Group

The nitro group in 4-(2-Nitrobutyl)morpholine is a versatile functional handle that can be reduced to an amine (-NH₂) or a hydroxylamine (-NHOH) depending on the reducing agent and reaction conditions.[5] This transformation makes it a useful intermediate for synthesizing more complex molecules.[5] For instance, its reduction would yield 4-(2-aminobutyl)morpholine, a diamine with potential applications in coordination chemistry and as a building block for pharmacologically active agents.[5]

A common method for this reduction is catalytic hydrogenation.[5]

Applications

Currently, 4-(2-Nitrobutyl)morpholine is primarily used as an antimicrobial agent in industrial applications, including metalworking fluids, cooling fluids, and as a preservative in crude oil and diesel fuel.[3][4][9] Its biological activity is attributed to the interaction of both the morpholine and nitro groups with microbial molecules.[5] The nitro group can be reduced to form reactive intermediates that interact with proteins and nucleic acids.[5]

Safety and Handling

4-(2-Nitrobutyl)morpholine is harmful if swallowed and may cause an allergic skin reaction.[1] It is important to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, analytical methods, and reactivity of 4-(2-Nitrobutyl)morpholine. The information compiled herein serves as a foundational resource for researchers and professionals working with this compound. The detailed protocols and data tables offer practical guidance for laboratory work, while the visualized chemical pathways provide a clear understanding of its synthesis and key reactions. Further research into the biological activities of its derivatives could open up new avenues for its application in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. US4607036A - Preservative compositions employing anti-microbial morpholine derivatives - Google Patents [patents.google.com]

- 3. 4-(2-Nitrobutyl)morpholine - Hazardous Agents | Haz-Map [haz-map.com]

- 4. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(2-Nitrobutyl)morpholine | 2224-44-4 | Benchchem [benchchem.com]

- 6. 4-[2-(morpholin-4-ylmethyl)-2-nitrobutyl]morpholine;4-(2-nitrobutyl)morpholine | 37304-88-4 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. dormer.com [dormer.com]

4-(2-Nitrobutyl)morpholine structure and IUPAC name

An In-depth Technical Guide to 4-(2-Nitrobutyl)morpholine: Structure, Properties, and Experimental Considerations

Introduction

4-(2-Nitrobutyl)morpholine is a heterocyclic compound recognized for its role as a broad-spectrum antimicrobial agent and industrial biocide.[1][2] It is a component of commercial preservatives, such as Bioban P-1487, used to prevent microbial growth in metalworking fluids, cooling systems, and various fuels.[3][4][5] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key experimental protocols relevant to researchers, scientists, and professionals in drug development and industrial chemistry.

Chemical Structure and IUPAC Name

The definitive IUPAC name for the compound is 4-(2-nitrobutyl)morpholine .[1] It consists of a morpholine ring substituted at the nitrogen atom with a 2-nitrobutyl group.[2]

The chemical structure can be represented by the following identifiers:

-

SMILES: CCC(CN1CCOCC1)--INVALID-LINK--[O-][1]

-

InChI: InChI=1S/C8H16N2O3/c1-2-8(10(11)12)7-9-3-5-13-6-4-9/h8H,2-7H2,1H3[1]

-

InChIKey: GQHVWDKJTDUZRP-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key quantitative data and computed properties for 4-(2-Nitrobutyl)morpholine is presented below.

| Property | Value | Source |

| IUPAC Name | 4-(2-nitrobutyl)morpholine | PubChem[1] |

| CAS Number | 2224-44-4 | CAS Common Chemistry[6] |

| Molecular Formula | C8H16N2O3 | PubChem[1] |

| Molecular Weight | 188.22 g/mol | PubChem[1] |

| Boiling Point | 134-136 °C @ 15 Torr | CAS Common Chemistry[6] |

| Density | 1.1793 (rough estimate) | ChemicalBook |

| pKa | 8.30 ± 0.10 (Predicted) | Guidechem |

| Topological Polar Surface Area | 58.3 Ų | Guidechem |

| Hydrogen Bond Acceptor Count | 4 | Guidechem |

| Rotatable Bond Count | 3 | Guidechem |

Synthesis and Chemical Transformations

The synthesis of 4-(2-Nitrobutyl)morpholine leverages fundamental reactions in organic chemistry, particularly the reactivity of nitroalkanes.[3] The nitro group also serves as a versatile functional handle for subsequent chemical modifications.[3]

Synthesis Pathway

One of the primary methods for synthesizing 4-(2-Nitrobutyl)morpholine is a Nitro-Mannich reaction.[3] This involves the reaction of 1-nitropropane, morpholine, and formaldehyde.[3][7] An alternative approach is the N-alkylation of morpholine with a suitable 2-nitrobutyl precursor, such as 2-nitrobutyl chloride, which utilizes the nucleophilicity of the morpholine nitrogen to displace a leaving group.[3]

Chemical Reduction

The nitro group of 4-(2-Nitrobutyl)morpholine is susceptible to reduction, a key transformation that yields compounds with different chemical properties and potential biological activities.[3] Depending on the reducing agents and reaction conditions, the nitro group can be converted to an amine, yielding 4-(2-aminobutyl)morpholine, a diamine that can serve as a building block for pharmacologically active agents.[3]

Experimental Protocols

Synthesis of 4-(2-Nitrobutyl)morpholine

A general procedure for the synthesis, as referenced in patent literature, involves the reaction of 1-nitropropane, morpholine, and formaldehyde.[7]

Reactants:

-

1-Nitropropane

-

Morpholine

-

Formaldehyde

Procedure Outline:

-

A stoichiometric balance is typically maintained between the primary reactants, with a molar ratio of 1:1 for 1-nitropropane to morpholine.[3]

-

Formaldehyde is introduced gradually to the mixture of 1-nitropropane and morpholine over a period of time (e.g., two hours) to control the reaction.[3]

-

The reaction proceeds via a Nitro-Mannich condensation mechanism.[3]

-

Following the reaction, standard workup and purification procedures (e.g., distillation, chromatography) are employed to isolate the final product.

Purity and Analytical Workflow

As 4-(2-Nitrobutyl)morpholine is often a component in commercial mixtures like Bioban P-1487, rigorous purity assessment is critical.[3] A typical analytical workflow involves chromatographic and spectroscopic techniques.

Methodology:

-

Separation: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is employed to separate the target compound from impurities and other components in the mixture.[3]

-

Identification: Mass spectrometry (MS) is used to confirm the molecular weight (188.23 g/mol ) and fragmentation patterns of the compound.[3]

-

Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information to confirm the identity and purity of 4-(2-Nitrobutyl)morpholine.[3]

Determination of Antimicrobial Activity (Gradient Plate Procedure)

The "Minimum Inhibitory Concentration" (MIC) is a key measure of a preservative's activity. The Gradient Plate procedure is a method used to determine these values.[7]

Procedure Outline:

-

Plate Preparation: A square petri dish is used. A bottom layer of agar is allowed to solidify with the plate tilted. The plate is then placed flat, and a second layer of agar containing the test compound (e.g., 4-(2-Nitrobutyl)morpholine) is poured on top. This creates a concentration gradient of the test compound across the plate.

-

Inoculation: The surface of the agar is inoculated with the microorganism of interest (e.g., bacteria, fungi).

-

Incubation: The plate is incubated under appropriate conditions to allow for microbial growth.

-

Observation: After incubation, the plate is examined for a line of growth inhibition. The position of this line corresponds to the MIC of the compound for that specific microorganism. The further the line of inhibition, the lower the MIC and the more effective the preservative.

Applications and Biological Role

The primary application of 4-(2-Nitrobutyl)morpholine is as an industrial antimicrobial agent.[3][5] It is effective against both bacteria and fungi.[4] Its structure, particularly the morpholine heterocycle, is a scaffold that can be explored for developing new pharmacologically active agents.[3][8] However, it is also known to be a skin sensitizer and has been reported to cause allergic contact dermatitis, particularly in machinists exposed to metalworking fluids containing it.[1][5]

References

- 1. 4-(2-Nitrobutyl)morpholine | C8H16N2O3 | CID 62440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(2-nitrobutyl)morpholine | 2224-44-4 [chemicalbook.com]

- 3. 4-(2-Nitrobutyl)morpholine | 2224-44-4 | Benchchem [benchchem.com]

- 4. 4-[2-(morpholin-4-ylmethyl)-2-nitrobutyl]morpholine;4-(2-nitrobutyl)morpholine | 37304-88-4 | Benchchem [benchchem.com]

- 5. 4-(2-Nitrobutyl)morpholine - Hazardous Agents | Haz-Map [haz-map.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. US4607036A - Preservative compositions employing anti-microbial morpholine derivatives - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 4-(2-Nitrobutyl)morpholine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-(2-nitrobutyl)morpholine, a compound of interest for its antimicrobial properties. Due to a lack of publicly available quantitative data on its solubility in various organic solvents, this document provides a comprehensive overview of its known physicochemical properties to infer solubility behavior. Furthermore, it outlines a detailed experimental protocol for the systematic determination of its solubility, enabling researchers to generate the necessary data for applications in drug development, formulation, and chemical synthesis.

Introduction

4-(2-Nitrobutyl)morpholine is a morpholine derivative recognized for its role as an antimicrobial agent and an allergen.[1][2] Its application in various industrial and pharmaceutical contexts necessitates a thorough understanding of its solubility in organic solvents. Solubility is a critical parameter that influences reaction kinetics, purification processes, formulation development, and bioavailability. This guide aims to bridge the current information gap by providing a predictive assessment of solubility based on the compound's structural features and a practical framework for its experimental determination.

Physicochemical Properties of 4-(2-Nitrobutyl)morpholine

While specific solubility data is scarce, the known physical and chemical properties of 4-(2-nitrobutyl)morpholine offer valuable insights into its likely behavior in different organic solvents. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of 4-(2-Nitrobutyl)morpholine

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O₃ | [1][2][3] |

| Molecular Weight | 188.22 g/mol | [1][2][3] |

| Boiling Point | 134-136 °C at 15 Torr | [3] |

| Predicted pKa | 8.30 ± 0.10 | [2][4] |

| Topological Polar Surface Area | 58.3 Ų | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 3 | [2] |

The presence of a morpholine ring, which contains both an ether and an amine group, along with a nitro group, imparts a degree of polarity to the molecule.[1][5] The principle of "like dissolves like" suggests that 4-(2-nitrobutyl)morpholine will exhibit greater solubility in polar organic solvents compared to nonpolar ones. The morpholine moiety is known to improve the aqueous solubility of some drug candidates. However, the nitrobutyl group contributes to the molecule's lipophilicity. Therefore, a balance of solubility in both polar and moderately nonpolar solvents can be anticipated.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for determining the solubility of 4-(2-nitrobutyl)morpholine in a range of organic solvents. This method is based on the isothermal shake-flask method, a common and reliable technique.

Materials and Equipment

-

4-(2-Nitrobutyl)morpholine (high purity)

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-(2-nitrobutyl)morpholine to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of 4-(2-nitrobutyl)morpholine.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

-

Method Validation

It is essential to validate the analytical method used for quantification to ensure accuracy and reliability. This includes establishing linearity, accuracy, precision, and the limit of detection (LOD) and limit of quantification (LOQ).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: Experimental workflow for determining solubility.

Conclusion

References

- 1. 4-(2-Nitrobutyl)morpholine | C8H16N2O3 | CID 62440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 2224-44-4 CAS MSDS (4-(2-nitrobutyl)morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-(2-Nitrobutyl)morpholine | 2224-44-4 | Benchchem [benchchem.com]

Spectroscopic and Analytical Profile of 4-(2-Nitrobutyl)morpholine: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for 4-(2-Nitrobutyl)morpholine (CAS No. 2224-44-4), a compound utilized as an antimicrobial agent and preservative.[1][2] The information herein is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a predictive and practical framework for the spectroscopic characterization of this molecule. While specific, experimentally-derived spectra for this compound are not publicly available, this guide synthesizes established knowledge of its constituent functional groups—a nitroalkane chain and a morpholine ring—to present an expected spectral profile.

Chemical Structure and Properties

-

IUPAC Name: 4-(2-nitrobutyl)morpholine[3]

-

Molecular Formula: C₈H₁₆N₂O₃[3]

-

Synthesis: The primary route for synthesizing 4-(2-Nitrobutyl)morpholine is the Nitro-Mannich reaction, involving 1-nitropropane, morpholine, and formaldehyde.[5] An alternative method is the N-alkylation of morpholine using a suitable 2-nitrobutyl precursor.[5]

Predicted Spectral Data

The following tables summarize the expected spectral data for 4-(2-Nitrobutyl)morpholine based on the analysis of its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 4-(2-Nitrobutyl)morpholine, confirming the arrangement of hydrogen and carbon atoms.

Table 1: Predicted ¹H NMR Spectral Data

| Molecular Moiety | Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity (Predicted) |

| Nitrobutyl Chain | CH-NO₂ | 4.1 - 4.4 | Multiplet |

| Nitrobutyl Chain | CH₂-CH-NO₂ | 1.8 - 2.2 | Multiplet |

| Nitrobutyl Chain | CH₃ | 0.9 - 1.1 | Triplet |

| Morpholine Ring | CH₂-O | 3.6 - 3.8 | Triplet |

| Morpholine Ring | CH₂-N (adjacent to butyl chain) | 2.6 - 2.8 | Multiplet |

| Morpholine Ring | CH₂-N | 2.4 - 2.6 | Triplet |

Note: Predicted chemical shifts are based on typical values for nitroalkanes and substituted morpholines.[1][5][6][7]

Table 2: Predicted ¹³C NMR Spectral Data

| Molecular Moiety | Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Nitrobutyl Chain | C-NO₂ | 85 - 95 |

| Nitrobutyl Chain | CH₂-C-NO₂ | 25 - 35 |

| Nitrobutyl Chain | CH₃ | 10 - 15 |

| Morpholine Ring | C-O | 66 - 68 |

| Morpholine Ring | C-N (adjacent to butyl chain) | 53 - 57 |

| Morpholine Ring | C-N | 45 - 50 |

Note: Predicted chemical shifts are based on general values for similar functional groups. The carbon attached to the nitro group is significantly deshielded.[1][5]

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by strong absorptions from the nitro group.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Nitro Group (R-NO₂) | Asymmetric Stretch | ~1550 | Strong |

| Nitro Group (R-NO₂) | Symmetric Stretch | ~1365 | Strong |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium-Strong |

| C-O (Ether) | Stretch | 1110 - 1130 | Strong |

| C-N (Amine) | Stretch | 1020 - 1250 | Medium |

Note: These predictions are based on established correlation tables for nitroalkanes and cyclic ethers/amines.[7]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of 4-(2-Nitrobutyl)morpholine.[5]

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z (Predicted) | Notes |

| [M]⁺ | 188 | Molecular Ion |

| [M-NO₂]⁺ | 142 | Loss of the nitro group |

| [C₄H₈NO]⁺ | 86 | Fragmentation of the morpholine ring |

Note: The molecular ion peak is expected at m/z 188. Common fragmentation patterns would involve the loss of the nitro group and cleavage of the morpholine ring.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for 4-(2-Nitrobutyl)morpholine.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of purified 4-(2-Nitrobutyl)morpholine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: Same as for ¹H NMR, with a broadband probe.

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for ease of use with liquid samples.

-

Sample Preparation: Apply a small drop of neat 4-(2-Nitrobutyl)morpholine directly onto the ATR crystal.

-

Data Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

Mass Spectrometry

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Workflow Visualization

The following diagrams illustrate the synthesis and analytical workflow for 4-(2-Nitrobutyl)morpholine.

References

- 1. acdlabs.com [acdlabs.com]

- 2. dormer.com [dormer.com]

- 3. 4-(2-Nitrobutyl)morpholine | C8H16N2O3 | CID 62440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 4-(2-Nitrobutyl)morpholine | 2224-44-4 | Benchchem [benchchem.com]

- 6. Chemistry: Nitroalkane NMR [openchemistryhelp.blogspot.com]

- 7. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to 4-(2-Nitrobutyl)morpholine: History, Discovery, and Scientific Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Nitrobutyl)morpholine, a nitroalkane derivative with significant antimicrobial properties. The document details its historical discovery, synthesis, and characterization. A thorough examination of its biological activity is presented, supported by quantitative data on its efficacy against a range of microorganisms. Furthermore, this guide elucidates the compound's mechanism of action, detailing the generation of reactive nitrogen species and their cellular targets. Experimental protocols for its synthesis and antimicrobial testing are provided to facilitate further research and development.

Introduction

4-(2-Nitrobutyl)morpholine is a synthetic organic compound belonging to the class of nitroalkanes. It is primarily recognized for its broad-spectrum antimicrobial activity, which has led to its use as a biocide in various industrial applications. Often found as the main component in the commercial product Bioban P-1487, this compound is effective against a variety of bacteria and fungi that can cause microbial contamination and degradation of materials.[1][2][3][4] This guide aims to provide a detailed technical resource for researchers and professionals interested in the chemistry, biology, and potential applications of 4-(2-Nitrobutyl)morpholine.

History and Discovery

The synthesis and characterization of 4-(2-Nitrobutyl)morpholine are rooted in the broader exploration of nitroalkane chemistry. The key synthetic method, the Nitro-Mannich reaction, has been known for over a century. However, the specific application of this reaction to produce 4-(2-Nitrobutyl)morpholine and the investigation of its antimicrobial properties occurred much later.

A significant milestone in the documentation of its synthesis is found in U.S. Patent 4,140,855, filed by Robert B. Shelton. This patent detailed a process for preparing nitro-substituted morpholines, including 4-(2-Nitrobutyl)morpholine, by reacting a nitroalkane with morpholine and an aldehyde. Subsequent patents, such as U.S. Patent 4,607,036, further explored the use of this compound in preservative compositions, highlighting its enhanced efficacy at lower pH levels.[5]

Physicochemical Properties

A summary of the key physicochemical properties of 4-(2-Nitrobutyl)morpholine is provided in the table below.

| Property | Value | Reference |

| CAS Number | 2224-44-4 | [1] |

| Molecular Formula | C8H16N2O3 | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| Appearance | Part of a yellow to brown liquid with a mild fishy odor (as Bioban P-1487) | |

| Solubility | Soluble in water | [5] |

Synthesis and Experimental Protocols

The primary method for the synthesis of 4-(2-Nitrobutyl)morpholine is the Nitro-Mannich reaction. This reaction involves the condensation of a nitroalkane (1-nitropropane), an amine (morpholine), and an aldehyde (formaldehyde).

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 4-(2-Nitrobutyl)morpholine.

References

- 1. 4-(2-Nitrobutyl)morpholine | C8H16N2O3 | CID 62440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(2-Nitrobutyl)morpholine - Hazardous Agents | Haz-Map [haz-map.com]

- 3. BIOBAN® P-1487 Antimicrobial [lanxess.com]

- 4. BIOBAN® P-1487 Antimicrobial [lanxess.com]

- 5. US4607036A - Preservative compositions employing anti-microbial morpholine derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-(2-Nitrobutyl)morpholine: A Nitroalkane Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Nitrobutyl)morpholine is a nitroalkane derivative recognized for its utility as a broad-spectrum antimicrobial agent.[1][2] It is a key component in industrial preservative formulations, notably Bioban P-1487, where it is effective against bacteria and fungi in various industrial applications such as metalworking fluids and fuel storage.[2][3][4] The biological activity of this compound is intrinsically linked to its nitro group, which can be metabolically reduced to form reactive intermediates that interact with essential microbial molecules, including proteins and nucleic acids.[5][6] This guide provides a comprehensive overview of the synthesis, chemical properties, biological activity, and experimental protocols related to 4-(2-Nitrobutyl)morpholine, presenting a valuable resource for researchers in chemistry and microbiology.

Chemical and Physical Properties

4-(2-Nitrobutyl)morpholine is a morpholine derivative substituted at the nitrogen atom with a 2-nitrobutyl group.[7][8] It is a combustible liquid and is recognized as a skin sensitizer, often found in mixtures with other antimicrobial compounds.[1][2][9]

| Property | Value | Source |

| CAS Number | 2224-44-4 | [8] |

| Molecular Formula | C₈H₁₆N₂O₃ | [8] |

| Molecular Weight | 188.22 g/mol | [8] |

| IUPAC Name | 4-(2-nitrobutyl)morpholine | [7] |

| Synonyms | N-(2-Nitrobutyl)morpholine, Vancide 40, Vancide F 5386 | [3] |

| Physical Description | 76% active ingredient of Bioban P-147 | [3][8] |

Synthesis of 4-(2-Nitrobutyl)morpholine

The synthesis of 4-(2-Nitrobutyl)morpholine can be achieved through several established routes, primarily leveraging the reactivity of nitroalkanes. The two most prominent methods are the Nitro-Mannich reaction and the N-alkylation of morpholine.[10]

Nitro-Mannich Reaction

This method involves the condensation of 1-nitropropane, morpholine, and formaldehyde.[10] It is a powerful carbon-carbon bond-forming reaction.[10]

References

- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 2. Reactive nitrogen species in cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. 4-(2-Nitrobutyl)morpholine | 2224-44-4 | Benchchem [benchchem.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-(2-Nitrobutyl)morpholine | C8H16N2O3 | CID 62440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Virtual Labs [mvii-au.vlabs.ac.in]

- 10. apec.org [apec.org]

The Pivotal Role of the Morpholine Moiety in 4-(2-Nitrobutyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Nitrobutyl)morpholine is a heterocyclic compound recognized for its potent antimicrobial properties, finding extensive application as a biocide in various industrial settings. This in-depth technical guide explores the integral role of the morpholine moiety in the structure, synthesis, and biological activity of this compound. By examining its synthesis, mechanism of action, and structure-activity relationships, this paper elucidates how the morpholine ring contributes to the molecule's efficacy and overall profile. This document provides quantitative antimicrobial data, detailed experimental protocols, and visual representations of key chemical and biological processes to serve as a comprehensive resource for researchers in antimicrobial drug discovery and development.

Introduction

4-(2-Nitrobutyl)morpholine is a synthetically derived organic compound characterized by a morpholine ring N-substituted with a 2-nitrobutyl group. It is a key active ingredient in industrial biocides, such as Bioban P-1487, where it is effective against a broad spectrum of bacteria and fungi in metalworking fluids, fuels, and other aqueous systems.[1][2] The unique combination of the nitroalkane functionality and the morpholine heterocycle imparts significant biological activity to the molecule. This guide focuses on dissecting the specific contributions of the morpholine moiety to the compound's chemical properties and antimicrobial efficacy.

Synthesis of 4-(2-Nitrobutyl)morpholine

The primary synthetic route to 4-(2-Nitrobutyl)morpholine is the Nitro-Mannich reaction, also known as the aza-Henry reaction.[3] This method involves the condensation of a nitroalkane, an amine, and an aldehyde. In this specific synthesis, 1-nitropropane serves as the nitroalkane, morpholine as the amine, and formaldehyde as the aldehyde.[3]

Experimental Protocol: Synthesis via Nitro-Mannich Reaction

A detailed experimental protocol for the synthesis of 4-(2-Nitrobutyl)morpholine is described in U.S. Patent 4,140,855. The following is a representative procedure based on available literature:

To a reaction vessel, 1-nitropropane and morpholine are added in a 1:1 molar ratio.[3] Formaldehyde is then introduced gradually to the mixture over a period of two hours, maintaining the temperature in the range of 55–60°C.[3] The reaction is allowed to proceed for an additional five hours at the same temperature to ensure completion.[3] The reaction is typically conducted under neat conditions (without a solvent).[3] The inherent basicity of morpholine is often sufficient to catalyze the reaction.[3]

Diagram of the Synthesis Workflow:

The Role of the Morpholine Moiety

The morpholine ring is a prevalent scaffold in medicinal chemistry, known for conferring advantageous physicochemical and pharmacokinetic properties to bioactive molecules.[4][5][6] In the context of 4-(2-Nitrobutyl)morpholine, the morpholine moiety plays several crucial roles.

Role in Synthesis and Chemical Stability

During the Nitro-Mannich reaction, the nitrogen atom of the morpholine ring acts as the nucleophile, attacking the formaldehyde to form a hemiaminal intermediate, which then reacts with the deprotonated 1-nitropropane (the nitronate). The cyclic ether structure of morpholine provides a conformationally constrained and stable building block for this synthesis.

Contribution to Physicochemical and Pharmacokinetic Properties

The presence of the morpholine ring significantly influences the physicochemical properties of the molecule. The weak basicity of the morpholine nitrogen and the hydrogen bond accepting capability of its oxygen atom can enhance water solubility and bioavailability. These properties are advantageous for its application in aqueous industrial systems. In drug design, the morpholine moiety is often incorporated to improve a compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties.[4]

Influence on Antimicrobial Activity

While the nitro group is the primary toxophore responsible for the antimicrobial activity, the morpholine moiety is crucial for the overall efficacy of the molecule. The specific nature of the amine attached to the nitroalkyl chain can modulate the biological activity.

Mechanism of Antimicrobial Action

The antimicrobial action of nitro-heterocyclic compounds like 4-(2-Nitrobutyl)morpholine is generally understood to proceed via a mechanism of reductive activation within the microbial cell.[3]

-

Cellular Uptake: The compound penetrates the microbial cell wall.

-

Reductive Activation: Inside the microorganism, particularly under anaerobic conditions, the nitro group (-NO2) is reduced by cellular nitroreductases to form highly reactive nitroso and hydroxylamine intermediates, and ultimately a nitro radical anion.

-

Cytotoxicity: These reactive intermediates are cytotoxic and can damage critical cellular components, including DNA, leading to inhibition of DNA synthesis and ultimately cell death.

Diagram of the Proposed Signaling Pathway:

The morpholine moiety, in this context, can be seen as a carrier for the active nitrobutyl group, facilitating its delivery into the microbial cell and potentially influencing its interaction with the activating enzymes.

Quantitative Antimicrobial Data

The antimicrobial efficacy of 4-(2-Nitrobutyl)morpholine has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against a variety of microorganisms. The following data is summarized from U.S. Patent 4,607,036.

| Microorganism | Source | Media pH | MIC (ppm) of 4-(2-Nitrobutyl)morpholine |

| Yeast | Fabric Softener | 4.5 | 10 |

| Pseudomonas cepacia | Fabric Softener | 4.5 | 25 |

| Aspergillus (mold) | Fabric Softener | 4.5 | 16 |

| Actinomyces-type | Dishwashing Detergent | 4.5 | 10 |

| Yeast | Dishwashing Detergent | 4.5 | 10 |

| Actinomyces-type | Dishwashing Detergent | 4.5 | 10 |

| Yeast | Dishwashing Detergent | 4.5 | 10 |

| Yeast | Dishwashing Detergent | 4.5 | 2.5 |

| Actinomyces-type | Raw Material | 4.5 | 25 |

| Yeast | Raw Material | 4.5 | 8 |

| Staphylococcus aureus (ATCC 6538) | Standard Culture | 7.2 | 67 |

| Escherichia coli (ATCC 10530) | Standard Culture | 7.2 | 84 |

| Pseudomonas aeruginosa (ATCC 10145) | Standard Culture | 7.2 | 100 |

Conclusion

The morpholine moiety in 4-(2-Nitrobutyl)morpholine is far more than a simple structural component. It is an active participant in the synthesis of the molecule, a key contributor to its physicochemical and pharmacokinetic properties, and an influential factor in its potent antimicrobial activity. By providing a stable, synthetically accessible, and biologically compatible scaffold, the morpholine ring enables the effective delivery and action of the nitrobutyl toxophore. A thorough understanding of the role of this heterocyclic system is paramount for the rational design of new and improved antimicrobial agents for both industrial and therapeutic applications. This technical guide provides a foundational resource for researchers and professionals engaged in the field of antimicrobial drug development, highlighting the significance of the morpholine scaffold in creating effective biocidal compounds.

References

- 1. 4-(2-Nitrobutyl)morpholine | 2224-44-4 | Benchchem [benchchem.com]

- 2. US4607036A - Preservative compositions employing anti-microbial morpholine derivatives - Google Patents [patents.google.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Nitro-Mannich reaction - Wikipedia [en.wikipedia.org]

Unlocking the Potential of 4-(2-Nitrobutyl)morpholine: A Technical Guide for Researchers and Drug Development Professionals

Introduction

4-(2-Nitrobutyl)morpholine, a morpholine derivative with the CAS number 2224-44-4, is a chemical compound with established applications as an industrial antimicrobial agent and preservative.[1][2][3] It is a component of commercial biocides such as Bioban P-1487 and Vancide 40, used to control microbial growth in metalworking fluids, fuels, and cooling water systems.[1][2][3] While its industrial utility is well-documented, the potential of 4-(2-Nitrobutyl)morpholine as a chemical scaffold for broader applications in drug discovery and development remains largely unexplored. This technical guide provides a comprehensive overview of the existing knowledge on 4-(2-Nitrobutyl)morpholine and outlines potential research areas for scientists and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(2-Nitrobutyl)morpholine is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2224-44-4 | [4] |

| Molecular Formula | C₈H₁₆N₂O₃ | [4] |

| Molecular Weight | 188.22 g/mol | [4] |

| IUPAC Name | 4-(2-nitrobutyl)morpholine | [4] |

| Synonyms | Bioban P-1487, Vancide 40, N-(2-Nitrobutyl)morpholine | [2] |

| Appearance | Oily liquid | [4] |

| pKa | 8.30 ± 0.10 (Predicted) | [4] |

Synthesis and Chemical Reactivity

The synthesis of 4-(2-Nitrobutyl)morpholine can be achieved through several established routes, highlighting its accessibility for research purposes. The versatile nitro group also offers a handle for a variety of chemical transformations, making it an attractive starting material for the synthesis of novel derivatives.

Established Synthetic Pathways

Two primary methods for the synthesis of 4-(2-Nitrobutyl)morpholine are the Nitro-Mannich reaction and N-alkylation of morpholine.[5]

-

Nitro-Mannich Reaction: This reaction involves the condensation of 1-nitropropane, morpholine, and formaldehyde.[5] It is a powerful method for forming carbon-carbon bonds.[5]

-

N-alkylation of Morpholine: This approach utilizes the nucleophilicity of the morpholine nitrogen to displace a leaving group from a 2-nitrobutyl precursor, such as 2-nitrobutyl chloride.[5]

Key Chemical Transformations: A Gateway to Novel Derivatives

The nitro group in 4-(2-Nitrobutyl)morpholine is a key functional group that can be readily transformed, most notably through reduction to an amine. This transformation yields 4-(2-aminobutyl)morpholine, a diamine that can serve as a building block for more complex molecules with potential pharmacological activities.[5]

Established Biological Activity and Toxicology

The primary documented biological activity of 4-(2-Nitrobutyl)morpholine is its antimicrobial effect.[4] The proposed mechanism of action involves the reduction of the nitro group within microbial cells to form reactive intermediates that can interact with critical cellular components like proteins and nucleic acids.

In terms of toxicology, 4-(2-Nitrobutyl)morpholine is recognized as a skin sensitizer and can cause allergic contact dermatitis.[2][4] General studies on nitroalkanes suggest that some compounds in this class can be associated with adverse effects such as methemoglobinemia.[6]

Potential Research Areas

The true potential of 4-(2-Nitrobutyl)morpholine lies in its exploration as a scaffold for the development of new chemical entities with therapeutic value. The following sections outline key areas for future research.

Elucidation of Antimicrobial Mechanism of Action

While the reduction of the nitro group is implicated in its antimicrobial activity, the specific molecular targets and pathways affected by 4-(2-Nitrobutyl)morpholine are not well understood.

Proposed Research:

-

Target Identification Studies: Employ techniques such as affinity chromatography or proteomics to identify the specific cellular proteins that interact with the activated form of the compound.

-

Mechanism of Action Studies: Investigate the effects of the compound on microbial cellular processes, such as cell wall synthesis, protein synthesis, and nucleic acid replication.

Broad-Spectrum Antimicrobial Screening and Lead Optimization

The known antimicrobial activity of 4-(2-Nitrobutyl)morpholine warrants a more comprehensive evaluation against a broader range of clinically relevant pathogens.

Proposed Research:

-

In Vitro Susceptibility Testing: Screen the compound and its derivatives against a panel of bacteria and fungi, including drug-resistant strains.

-

Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs by modifying the butyl chain and the morpholine ring to optimize antimicrobial potency and reduce toxicity.

Derivatization for Novel Therapeutic Applications

The morpholine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs with diverse therapeutic activities.[7] The conversion of 4-(2-Nitrobutyl)morpholine to 4-(2-aminobutyl)morpholine opens the door to a wide array of new derivatives.

Proposed Research:

-

Synthesis of Amide and Sulfonamide Libraries: React 4-(2-aminobutyl)morpholine with a variety of acyl chlorides and sulfonyl chlorides to generate libraries of new compounds.

-

Screening for Diverse Biological Activities: Evaluate these new derivatives for potential anticancer, anti-inflammatory, and other pharmacological activities. For example, many kinase inhibitors incorporate a morpholine moiety.

In-depth Toxicological and Pharmacokinetic Profiling

A thorough understanding of the safety and pharmacokinetic profile of 4-(2-Nitrobutyl)morpholine and its derivatives is crucial for any potential therapeutic development. A study on the pharmacokinetics of this compound has been conducted, but the results are not publicly available.[8]

Proposed Research:

-

Cytotoxicity Assays: Evaluate the toxicity of the compounds against various human cell lines.

-

In Vivo Toxicology Studies: Conduct acute and chronic toxicity studies in animal models to determine the safety profile.

-

ADME Studies: Investigate the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds to assess their drug-like potential.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and key transformations of 4-(2-Nitrobutyl)morpholine.

Protocol 1: Synthesis of 4-(2-Nitrobutyl)morpholine via Nitro-Mannich Reaction

Materials:

-

1-Nitropropane

-

Morpholine

-

Formaldehyde (37% aqueous solution)

-

Round-bottom flask

-

Stirrer

-

Heating mantle

Procedure:

-

To a round-bottom flask, add 1-nitropropane and morpholine in a 1:1 molar ratio.

-

With stirring, slowly add formaldehyde to the mixture.

-

Heat the reaction mixture to 55-60 °C and maintain for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and purify the product using an appropriate method, such as distillation or chromatography.

Protocol 2: Reduction of 4-(2-Nitrobutyl)morpholine to 4-(2-Aminobutyl)morpholine

Materials:

-

4-(2-Nitrobutyl)morpholine

-

Methanol

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas source

-

Parr hydrogenation apparatus or similar

Procedure:

-

Dissolve 4-(2-Nitrobutyl)morpholine in methanol in a suitable pressure vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.

Protocol 3: General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials:

-

Test compound (4-(2-Nitrobutyl)morpholine or derivative)

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.

-

Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microbes in broth without compound) and negative (broth only) controls.

-

Incubate the plate at the appropriate temperature and duration for the specific microbe.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible microbial growth.

Visualizations

Caption: Synthetic and derivatization workflow for 4-(2-Nitrobutyl)morpholine.

Caption: A potential experimental workflow for screening novel derivatives.

Caption: Hypothetical signaling pathway for antimicrobial action.

References

- 1. 4-(2-Nitrobutyl)morpholine - Hazardous Agents | Haz-Map [haz-map.com]

- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(2-Nitrobutyl)morpholine | C8H16N2O3 | CID 62440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(2-Nitrobutyl)morpholine | 2224-44-4 | Benchchem [benchchem.com]

- 6. sds.chemtel.net [sds.chemtel.net]

- 7. enamine.net [enamine.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to 4-(2-Nitrobutyl)morpholine and its Commercial Formulation, Bioban P-1487

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-Nitrobutyl)morpholine, a significant antimicrobial agent, and its widely used commercial formulation, Bioban P-1487. The document details its chemical properties, synthesis, mechanism of action, industrial applications, and relevant experimental protocols, presenting quantitative data in accessible formats and illustrating key processes with diagrams.

Introduction

4-(2-Nitrobutyl)morpholine is a heterocyclic organic compound recognized for its potent antimicrobial properties.[1][2] It functions as a broad-spectrum biocide, effective against bacteria and fungi.[3][4] This compound is the primary active ingredient in the commercial product Bioban P-1487, a preservative used in various industrial settings to prevent microbial contamination and spoilage.[3][4][5] Bioban P-1487 is typically a mixture containing 4-(2-nitrobutyl)morpholine along with 4,4'-(2-ethyl-2-nitrotrimethylene)dimorpholine.[5][6] Its primary function is to extend the life of industrial fluids and materials by controlling microbial growth.[3][4]

Physicochemical Properties of 4-(2-Nitrobutyl)morpholine

The fundamental chemical and physical properties of 4-(2-Nitrobutyl)morpholine are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4-(2-nitrobutyl)morpholine | [1] |

| CAS Number | 2224-44-4 | [2][7] |

| Molecular Formula | C₈H₁₆N₂O₃ | [1][2][8] |

| Molecular Weight | 188.22 g/mol | [1][2][7] |

| Appearance | Combustible liquid | [2] |

| Synonyms | N-(2-Nitrobutyl)morpholine, Vancide 40 | [2][5] |

Synthesis of 4-(2-Nitrobutyl)morpholine

The primary synthetic route for 4-(2-Nitrobutyl)morpholine is the Nitro-Mannich reaction.[7] This powerful carbon-carbon bond-forming reaction involves the condensation of a nitroalkane (1-nitropropane), an aldehyde (formaldehyde), and an amine (morpholine).[6][7] The process leverages the nucleophilicity of the morpholine nitrogen and the acidic nature of the α-carbon adjacent to the nitro group in 1-nitropropane.[7]

Experimental Protocol: Nitro-Mannich Reaction[6][7]

-

Reactants: 1-nitropropane, morpholine, and formaldehyde are the primary reactants.

-

Stoichiometry: Research indicates a molar ratio of 1:1 for 1-nitropropane to morpholine is effective.[7]

-

Procedure: Formaldehyde is introduced gradually to the mixture of 1-nitropropane and morpholine over a period of two hours.[7]

-

Reaction Mechanism: The reaction proceeds via a nitroaldol (Henry) reaction intermediate. Initially, 1-nitropropane reacts with formaldehyde to form a nitroalcohol. This intermediate is then subsequently converted to the final product, 4-(2-nitrobutyl)morpholine, in the presence of morpholine.[7]

Commercial Formulation: Bioban P-1487

Bioban P-1487 is a commercial antimicrobial agent that is a formulation containing 4-(2-Nitrobutyl)morpholine as a major component.[5] It is a morpholine and bismorpholine solution designed for broad-spectrum control of microbial contamination in industrial applications.[3]

| Component | Typical Ratio/Concentration | Role | Source(s) |

| 4-(2-Nitrobutyl)morpholine | ~70% - 76% | Active Antimicrobial | [5][6][8] |

| 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine | ~20% (Ratio of 7:2 with the primary component) | Active Antimicrobial | [6][8] |

Mechanism of Action: Formaldehyde Release

The antimicrobial activity of 4-(2-Nitrobutyl)morpholine and related compounds in Bioban P-1487 is attributed to their function as formaldehyde-releasing biocides. Under certain conditions, particularly with changes in temperature or pH, the molecule can decompose. This decomposition process can release formaldehyde, a potent electrophile that is highly toxic to a wide range of microorganisms. The released formaldehyde disrupts essential cellular processes by cross-linking proteins and nucleic acids, leading to cell death.

Industrial Applications

Bioban P-1487 is valued for its versatility and compatibility with a wide range of materials, including stainless steels and various polymers.[3][4][9] Its primary applications are as a preservative to prevent microbial degradation.

-

Metalworking Fluids: Prevents bacterial and fungal growth that can cause fluid spoilage, corrosion, and unpleasant odors.[3][4]

-

Fuels: Used as a preservative for hydrocarbon fuels like diesel and heating oil to control microbial contamination in storage tanks.[6][8][10]

-

Die Cast Lubricants & Mold Release Agents: Protects these materials from microbial attack, ensuring their performance and longevity.[3][4][9]

-

Household and Personal Products: Has been shown to be effective in preserving formulations such as fabric softeners, dishwashing detergents, and other surfactant-containing products, particularly at a pH below 6.0.[6]

Antimicrobial Efficacy Data

Studies have demonstrated the potent, broad-spectrum antimicrobial activity of Bioban P-1487. Its effectiveness is notably enhanced in acidic environments.[6]

Table 3: Minimum Inhibitory Concentration (MIC) Data[6]

The Gradient Plate procedure was used to determine the MIC values against a variety of microorganisms.

| pH | MIC Range (ppm) | Efficacy Summary |

| 4.5 | 5 - 25 ppm | Excellent broad-spectrum activity |

| 7.3 | 8.3 - 360 ppm | Reduced activity compared to the lower pH |

Table 4: Challenge Protocol Test (CPT) in an Opacifier[6]

Bioban P-1487 was tested for its ability to decontaminate a raw material (Lytron opacifier) contaminated with yeast and bacteria.

| Formulation | Bioban P-1487 (ppm) | pH | Result |

| Lytron | 18 ppm | 5.5 | Successful elimination of yeast and bacteria |

Experimental Protocols: Gradient Plate Procedure

The Gradient Plate procedure is a method for determining the Minimum Inhibitory Concentration (MIC) of a preservative.[6]

-

Plate Preparation: A square petri dish is used. A bottom layer of nutrient agar is poured and allowed to solidify with the plate tilted at an angle, creating a wedge.

-

Preservative Layer: The plate is placed flat, and a second layer of agar containing the preservative (e.g., Bioban P-1487) at a known concentration is poured on top. The preservative diffuses into the bottom layer, creating a concentration gradient from zero to the maximum concentration.

-

Inoculation: The surface of the agar is inoculated with a suspension of the test microorganism (e.g., bacteria, yeast, or mold).

-

Incubation: The plate is incubated under conditions suitable for the growth of the test organism.

-

Observation: After incubation, a line of growth inhibition will be visible across the plate. The position of this line corresponds to the MIC of the preservative for that organism. The MIC value is calculated based on the distance of the inhibition line along the gradient.

Toxicology and Safety Information

4-(2-Nitrobutyl)morpholine is an effective biocide but requires careful handling due to its toxicological profile.

| Hazard Type | GHS Classification & Description | Source(s) |

| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. | [1][2][11] |

| Acute Toxicity (Dermal) | Category 3/4: Toxic/Harmful in contact with skin. | [2][11][12] |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | [2][11][12] |

| Eye Damage/Irritation | Category 1: Causes serious eye damage. | [11][12] |

| Skin Sensitization | Category 1: May cause an allergic skin reaction. Allergic contact dermatitis has been reported in machinists exposed to products containing it.[1][5] | [1][5][11] |

| Aquatic Hazard | Acute 1: Very toxic to aquatic life. | [11] |